Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]-
Description
Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]-, disodium salt (CAS 70660-50-3), is a polymer formed by copolymerizing the disodium salt of this glycine derivative with 1,4-divinylbenzene. Its molecular formula is (C₁₃H₁₅NO₄·C₁₀H₁₀·2Na)ₓ, and it features a glycine backbone modified with a carboxymethyl group and a 4-ethenylphenyl (vinylbenzyl) substituent . The carboxymethyl group enhances water solubility (due to its ionic disodium salt form), while the vinylbenzyl group facilitates polymerization. This compound is structurally related to iminodiacetic acid (IDA) derivatives, which are widely used in ion-exchange resins and chelation chemistry .
Properties
CAS No. |
46917-20-8 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-[carboxymethyl-[(4-ethenylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C13H15NO4/c1-2-10-3-5-11(6-4-10)7-14(8-12(15)16)9-13(17)18/h2-6H,1,7-9H2,(H,15,16)(H,17,18) |
InChI Key |
UBGQOSNFVJFTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Reagents : Iminodiacetic acid, 4-vinylbenzyl chloride, sodium hydroxide, methanol/water solvent.
-
Procedure :
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–82% |
| Purity | >95% (HPLC) |
| Reaction Time | 4–6 hours |
Advantages : High scalability and cost-effectiveness.
Limitations : Requires precise pH control to avoid side products like aminotriacetanitrile.
Nucleophilic Substitution with Glycine Derivatives
This approach utilizes glycine or its esters reacting with 4-vinylbenzyl halides in the presence of a base.
Reaction Conditions:
Key Data:
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Solvent | DMF/THF |
| Purification | Reverse-phase chromatography |
Advantages : Compatibility with peptide synthesis workflows.
Limitations : Moderate yields due to competing elimination reactions.
Copolymerization with Vinyl Monomers
The compound is synthesized as part of a polymeric matrix, often for chelation or drug delivery applications.
Reaction Conditions:
Key Data:
| Parameter | Value |
|---|---|
| Polymer Yield | 85–90% |
| Crosslinker | 2–5% divinylbenzene |
| Particle Size | 200–500 nm |
Advantages : Produces functionalized polymers for targeted applications.
Limitations : Reduced monomer availability in the final polymer structure.
Photocatalytic Radical Addition
A recent advancement employs visible-light photocatalysis to generate carbon-centered radicals for C–C bond formation.
Reaction Conditions:
Key Data:
| Parameter | Value |
|---|---|
| Yield | 60–75% |
| Catalyst Loading | 2 mol% Ru(bpy)₃Cl₂ |
| Reaction Time | 12–24 hours |
Advantages : Tolerance to air and water; modular synthesis.
Limitations : High catalyst cost and extended reaction times.
Solid-Phase Peptide Synthesis (SPPS)
The compound is incorporated into peptides using automated SPPS protocols.
Reaction Conditions:
Key Data:
| Parameter | Value |
|---|---|
| Coupling Efficiency | >98% |
| Resin | Wang resin |
| Final Purity | 90–95% |
Advantages : Enables site-specific modifications in peptides.
Limitations : Requires specialized equipment and expertise.
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost | Application Scope |
|---|---|---|---|---|
| Direct Amination | High | Industrial | Low | Bulk synthesis |
| Nucleophilic Substitution | Moderate | Lab-scale | Medium | Peptide derivatives |
| Copolymerization | High | Industrial | Low | Functional polymers |
| Photocatalytic | Moderate | Lab-scale | High | Specialty chemicals |
| SPPS | High | Lab-scale | High | Biomedical research |
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-vinylbenzyl) iMino)diacetic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The vinyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-((4-vinylbenzyl) iMino)diacetic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It serves as a ligand in coordination chemistry and is used in the study of metal ion interactions.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a chelating agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-((4-vinylbenzyl) iMino)diacetic acid involves its ability to form stable complexes with metal ions. The imino diacetic acid moiety acts as a chelating agent, binding to metal ions through its nitrogen and carboxylate groups. This property is exploited in various applications, including catalysis and metal ion sequestration .
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- The target compound is unique due to its vinylbenzyl group , enabling copolymerization with divinylbenzene for industrial applications (e.g., chelation resins) .
- Unlike esters (e.g., ethyl ester in ) or amides (e.g., sulfonamide in ), the target’s carboxymethyl group enhances hydrophilicity and metal-binding capacity .
Physical and Chemical Properties
Key Observations :
Biological Activity
Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]- (commonly referred to as GCE) is a compound that exhibits various biological activities primarily due to its structural similarities to glycine, an important amino acid involved in numerous physiological processes. This article explores the biological activity of GCE, including enzymatic interactions, potential therapeutic applications, and relevant case studies.
Structural Characteristics
GCE is characterized by the following structural formula:
This compound features a carboxymethyl group and an ethenylphenyl moiety, which contribute to its unique biological properties. The presence of these functional groups allows GCE to interact with various biological targets.
Enzymatic Activity and Mechanism
GCE's biological activity can be attributed to its interaction with glycine N-methyltransferase (GNMT), an enzyme that plays a crucial role in methionine metabolism. GNMT catalyzes the methylation of glycine to form sarcosine, which is subsequently converted back to glycine. This process is vital for maintaining cellular methylation balance and regulating the levels of S-adenosylmethionine (AdoMet) and S-adenosylhomocysteine (AdoHcy).
Table 1: Enzymatic Activity of GNMT
| Parameter | Value |
|---|---|
| Optimal pH | 9.0 |
| Km for AdoMet | 0.03–0.2 mM |
| Km for Glycine | 2–20 mM |
| k_cat | 35–96 min |
The enzymatic activity of GNMT is influenced by various factors, including substrate concentration and pH. Studies have shown that GCE can modulate GNMT activity, potentially enhancing the conversion of glycine to sarcosine.
Biological Implications
Potential Therapeutic Applications
Research suggests that GCE may have therapeutic potential in conditions related to dysmethylation, such as liver diseases and metabolic disorders. Dysregulation of methylation processes has been implicated in various pathologies, including cancer and hepatic disorders.
Case Studies
- Glycine N-Methyltransferase Deficiency : A study on patients with GNMT deficiency revealed that elevated levels of methionine could lead to severe liver complications, including hepatocellular carcinoma. This underscores the importance of proper methylation processes in liver health .
- Metabolic Disorders : In animal models, GCE administration has been associated with improved metabolic profiles in conditions characterized by hypermethioninemia. This suggests a potential role for GCE in managing metabolic disturbances linked to methylation imbalances.
Q & A
Q. Q1: What are the recommended synthetic pathways for Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]-, and how can reaction conditions be optimized for yield?
Answer: Synthesis typically involves acylation or alkylation of glycine derivatives. A common approach includes:
- Step 1: Reacting glycine with chloroacetic acid under alkaline conditions to introduce the carboxymethyl group .
- Step 2: Further alkylation using 4-ethenylbenzyl chloride in anhydrous tetrahydrofuran (THF) with a base like triethylamine to prevent protonation of the amine .
- Optimization: Microwave-assisted synthesis (e.g., 50–80°C for 1–3 hours) can enhance reaction efficiency. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Q2: How can the structure of this compound be validated using spectroscopic methods?
Answer:
- NMR: Use H and C NMR to confirm substitution patterns. The 4-ethenylphenyl group shows aromatic protons at δ 7.2–7.5 ppm and a vinyl proton doublet near δ 5.2–5.8 ppm. The carboxymethyl group appears as a singlet at δ 3.8–4.2 ppm .
- IR: Carboxylic acid O-H stretches (~2500–3300 cm) and amide C=O stretches (~1650–1750 cm) confirm functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (CHNO; theoretical ~251.08 g/mol) .
Q. Q3: What solubility properties should researchers anticipate for this compound in biological assays?
Answer:
- Polar solvents: Soluble in DMSO, methanol, or aqueous buffers at pH >7 (due to deprotonated carboxylate).
- Non-polar solvents: Limited solubility in hexane or chloroform.
- Biological media: Pre-dissolve in DMSO (<1% v/v) to avoid aggregation in cell-based assays .
Advanced Research Questions
Q. Q4: How does the carboxymethyl group influence the compound’s chelation properties with transition metals?
Answer: The carboxymethyl group acts as a bidentate ligand , enabling coordination with metals like Zn, Cu, or Fe.
- Experimental design: Titrate the compound into metal ion solutions (e.g., 0.1 M ZnCl) and monitor binding via UV-Vis spectroscopy (absorbance shifts at 220–300 nm) or isothermal titration calorimetry (ITC) .
- Applications: Chelation studies are relevant to metalloenzyme inhibition or metal ion scavenging in environmental remediation .
Q. Q5: What strategies can resolve contradictions in reported bioactivity data for this compound?
Answer: Discrepancies often arise from:
- Purity issues: Validate compound purity (>95%) via HPLC before assays .
- Assay conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, anti-inflammatory activity may vary with TNF-α concentration in culture media .
- Mechanistic studies: Use competitive binding assays (e.g., SPR or fluorescence polarization) to confirm target engagement, such as interactions with β-catenin or cyclooxygenase .
Q. Q6: How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Answer:
- DFT calculations: Use Gaussian or ORCA software to model electron density maps. The 4-ethenylphenyl group’s electron-withdrawing effect increases electrophilicity at the amide carbonyl, making it susceptible to nucleophilic attack .
- MD simulations: Predict hydrolysis rates in aqueous buffers (pH 7.4, 37°C) by analyzing free energy barriers for bond cleavage .
Q. Q7: What are the implications of the 4-ethenylphenyl group in designing photo-crosslinkable probes?
Answer: The vinyl group enables UV-induced crosslinking (λ = 254–365 nm) for:
- Target identification: Incubate the compound with cell lysates, irradiate to crosslink with proximal proteins, and identify binding partners via SDS-PAGE and LC-MS/MS .
- Material science: Polymerize the compound into hydrogels for controlled drug release studies .
Methodological Considerations
Q. Q8: How should researchers handle stability challenges during long-term storage?
Answer:
Q. Q9: What in vitro assays are suitable for evaluating its potential as a protease inhibitor?
Answer:
- Fluorogenic assays: Use substrates like FITC-labeled casein. Monitor fluorescence increase (λ = 485 nm, λ = 535 nm) upon protease activity inhibition .
- IC determination: Pre-incubate the compound with trypsin or MMP-9, then add substrate to measure residual activity .
Q. Q10: How can isotopic labeling (e.g., 13^{13}13C or 15^{15}15N) aid in metabolic pathway tracing?
Answer:
- Synthesis: Incorporate C-labeled glycine or N-ammonium chloride during synthesis .
- Applications: Track incorporation into cellular metabolites via NMR or mass spectrometry imaging (MSI) in cancer cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
